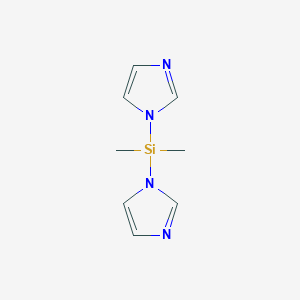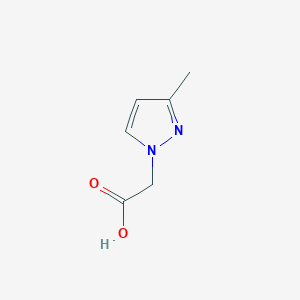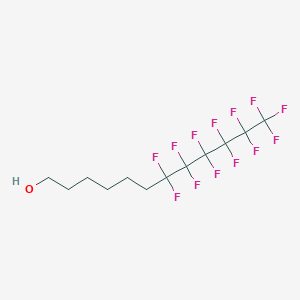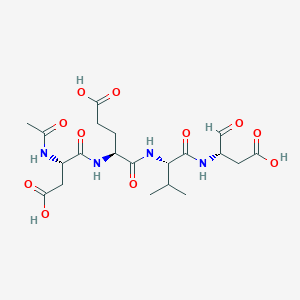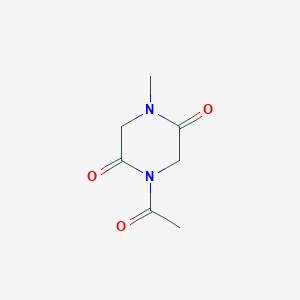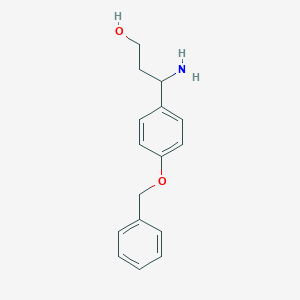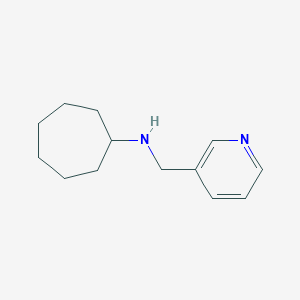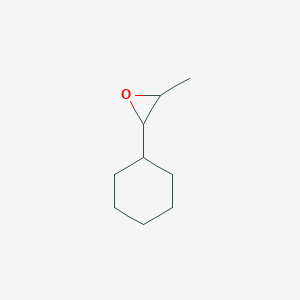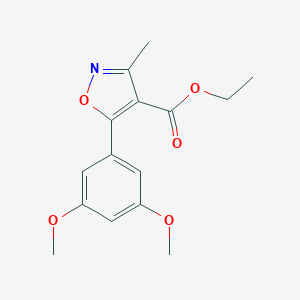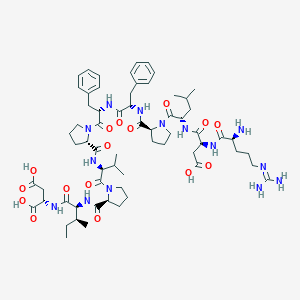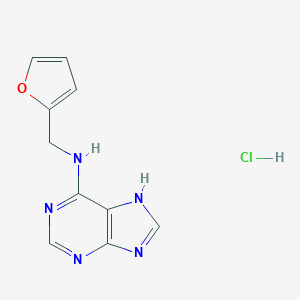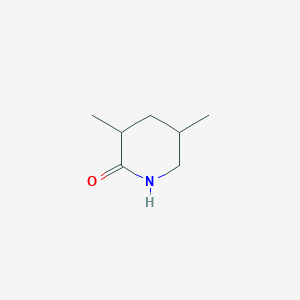![molecular formula C8H9NO2 B070282 3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione CAS No. 179686-00-1](/img/structure/B70282.png)
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione, commonly known as CPD, is a heterocyclic organic compound with a cyclic structure. It has been extensively studied for its potential applications in the field of medicinal chemistry. CPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
作用机制
The mechanism of action of CPD is not fully understood. However, it has been proposed that CPD exerts its biological activities through the modulation of various signaling pathways. CPD has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CPD has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
生化和生理效应
CPD has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and plays a key role in inflammation. CPD has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and play a key role in the development of various diseases.
实验室实验的优点和局限性
CPD has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess a wide range of biological activities. However, CPD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. CPD also has low bioavailability, which can limit its potential applications in vivo.
未来方向
There are several future directions for the study of CPD. One potential direction is the development of novel synthetic methods for CPD. Another direction is the investigation of the structure-activity relationship of CPD and its analogs. This could lead to the development of more potent and selective CPD derivatives. Additionally, further studies are needed to elucidate the mechanism of action of CPD and its potential applications in the treatment of various diseases. Finally, the development of new formulations and delivery systems for CPD could improve its bioavailability and potential therapeutic applications.
Conclusion
In conclusion, CPD is a heterocyclic organic compound with a cyclic structure that has been extensively studied for its potential applications in the field of medicinal chemistry. CPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The synthesis method of CPD involves the condensation reaction between 2,5-dioxopiperazine and cyclopentadiene. CPD has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPD, including the development of novel synthetic methods, investigation of the structure-activity relationship, elucidation of the mechanism of action, and development of new formulations and delivery systems.
合成方法
CPD can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of CPD involves the condensation reaction between 2,5-dioxopiperazine and cyclopentadiene. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The resulting product is then reduced to obtain CPD.
科学研究应用
CPD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CPD has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
属性
CAS 编号 |
179686-00-1 |
|---|---|
产品名称 |
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
3,4,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1-4H2,(H,9,11) |
InChI 键 |
IPNKRFZEYMATSU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
规范 SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
同义词 |
1H-Cyclopenta[b]pyridine-2,5-dione,3,4,6,7-tetrahydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



